Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride
CAS No.: 1261079-71-3
Cat. No.: VC2671040
Molecular Formula: C15H20ClFN2O4
Molecular Weight: 346.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261079-71-3 |
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Molecular Formula | C15H20ClFN2O4 |
Molecular Weight | 346.78 g/mol |
IUPAC Name | ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C15H19FN2O4.ClH/c1-3-22-15(19)11-4-6-17(7-5-11)13-8-10(2)12(16)9-14(13)18(20)21;/h8-9,11H,3-7H2,1-2H3;1H |
Standard InChI Key | PYAINGQIYTYMTL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCN(CC1)C2=C(C=C(C(=C2)C)F)[N+](=O)[O-].Cl |
Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=C(C=C(C(=C2)C)F)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structure
Basic Identification
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride is a synthetic organic compound with a complex structure that incorporates several functional groups of pharmacological interest. The compound is identified by the CAS registry number 1261079-71-3 and has a molecular formula of C₁₅H₂₀ClFN₂O₄ .
The molecular weight of this compound is 346.78 g/mol, making it a medium-sized molecule with potential for good bioavailability in pharmaceutical applications . The structure is characterized by the presence of a piperidine ring connected to a substituted phenyl group with fluoro, methyl, and nitro substituents, as well as an ethyl carboxylate functional group.
Structural Features and Characteristics
The compound features several key structural elements that contribute to its chemical properties and potential biological activities:
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Piperidine Ring: A six-membered heterocyclic ring containing one nitrogen atom, which is common in many bioactive compounds and pharmaceuticals.
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Substituted Phenyl Group: Contains three key substituents:
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A fluorine atom at the 4-position
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A methyl group at the 5-position
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A nitro group at the 2-position
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Carboxylate Functionality: The ethyl carboxylate group attached to the 4-position of the piperidine ring provides an ester functionality that could potentially be cleaved in vivo to form a carboxylic acid .
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Hydrochloride Salt Form: The nitrogen of the piperidine is protonated and paired with a chloride counterion, enhancing the compound's water solubility compared to its free base form.
Chemical Identifiers
Table 1 summarizes the key chemical identifiers for Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride:
Identifier Type | Value |
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IUPAC Name | Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride |
CAS Number | 1261079-71-3 |
Molecular Formula | C₁₅H₂₀ClFN₂O₄ |
Molecular Weight | 346.78 g/mol |
InChI | InChI=1S/C15H19FN2O4.ClH/c1-3-22-15(19)11-4-6-17(7-5-11)13-8-10(2)12(16)9-14(13)18(20)21;/h8-9,11H,3-7H2,1-2H3;1H |
InChI Key | PYAINGQIYTYMTL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCN(CC1)C2=C(C=C(C(=C2)C)F)N+[O-].Cl |
Source: Data compiled from multiple sources
Physical and Chemical Properties
Thermal Properties
The compound has a well-defined melting point range of 142-145°C, which indicates its relatively high purity and crystalline nature . This melting point range is important for quality control purposes and can be used as an indicator of compound purity during synthesis and purification processes.
Stability Considerations
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The presence of the nitro group may confer some sensitivity to reducing conditions
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The ester functionality could be susceptible to hydrolysis under acidic or basic conditions
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The compound should be stored in a dry environment to prevent potential hydrolysis
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Protection from light may be advisable due to the presence of multiple functional groups that could undergo photochemical reactions
Biological Activity and Research Applications
Neurotransmission Modulation
Research indicates that this compound may interact with neurotransmitter receptors, particularly those involved in synaptic transmission. The presence of the piperidine structure suggests potential activity at muscarinic or other receptor types, which could modulate synaptic activity and neurotransmitter release.
Antimicrobial Activity
Compounds within the piperidine class have demonstrated antimicrobial properties. Derivatives similar to Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationships
The biological activity of this compound is likely influenced by several structural features:
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Piperidine Ring: Provides a basic nitrogen atom that can interact with biological targets through hydrogen bonding and ionic interactions
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Fluorine Substitution: May enhance metabolic stability and increase lipophilicity, potentially improving membrane permeability
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Nitro Group: Could participate in hydrogen bonding and influence the electronic properties of the aromatic ring
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Ester Functionality: Might serve as a prodrug feature, allowing for in vivo hydrolysis to release the active carboxylic acid form
Comparative Studies
Table 2 presents a comparison of Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride with structurally related compounds:
Compound | Key Structural Differences | Potential Impact on Activity |
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Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate | Lacks methyl group; fluorine at 5-position instead of 4-position | May affect receptor binding affinity and specificity |
Ethyl 4-[4-fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazine-1-carboxylate | Contains piperazine ring instead of piperidine; additional methylpiperidine substituent | Altered pharmacokinetic profile; different target selectivity |
Various N-acylpiperidine derivatives | Different substituents on the phenyl ring; acyl group instead of nitro group | Range of antimicrobial activities against various organisms |
Source: Comparison based on available compounds in search results
Pharmacokinetic Considerations
Absorption and Distribution
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The hydrochloride salt form enhances water solubility, suggesting favorable absorption characteristics for potential oral administration.
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The presence of both hydrophilic (nitro, carboxylate) and lipophilic (methyl, fluorine) groups creates a balanced amphipathic character that may facilitate membrane permeation.
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The moderate molecular weight (346.78 g/mol) is within the range typically associated with good oral bioavailability according to Lipinski's Rule of Five.
Research Applications and Future Directions
Current Research Applications
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride is primarily used as a research compound in medicinal chemistry and drug discovery programs . Specific applications include:
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Medicinal Chemistry: The compound is being investigated for its potential therapeutic effects, particularly in neurological applications where it may interact with neurotransmitter receptors.
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Structure-Activity Relationship Studies: Its well-defined structure makes it valuable for comparative studies to evaluate differences in biological activity and pharmacological profiles relative to structurally similar compounds.
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Antimicrobial Research: Based on the activity profile of related compounds, it may serve as a lead structure for the development of novel antimicrobial agents.
Limitations in Current Knowledge
Several knowledge gaps exist in the current understanding of this compound:
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Limited comprehensive pharmacological profiling against diverse biological targets
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Absence of detailed pharmacokinetic and metabolism studies
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Lack of in vivo data regarding efficacy and toxicity
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Incomplete understanding of its mechanism of action at the molecular level
Future Research Directions
Future research on Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride could focus on:
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Comprehensive Receptor Binding Studies: Determining its affinity and selectivity for various neurotransmitter receptors and other potential biological targets.
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Antimicrobial Activity Profiling: Systematic evaluation against a panel of clinically relevant bacterial, fungal, and parasitic organisms to establish its spectrum of activity.
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Structure Optimization: Development of analogues with modified substituents to enhance potency, selectivity, and pharmacokinetic properties.
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Mechanistic Studies: Investigation of the molecular mechanisms underlying its biological effects using techniques such as X-ray crystallography and molecular modeling.
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In Vivo Evaluation: Assessment of efficacy, toxicity, and pharmacokinetics in appropriate animal models for potential therapeutic applications.
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